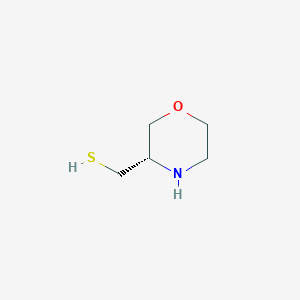

3-Morpholinemethanethiol, (3S)-

Description

Significance and Research Context of Chiral Thiols

Thiols, organic compounds containing a sulfhydryl (-SH) group, are known for their distinct reactivity and presence in numerous biological and chemical systems. creative-proteomics.commetwarebio.com They participate in critical biological functions, including protein structure stabilization through disulfide bond formation and cellular protection from oxidative stress. creative-proteomics.commetwarebio.com In synthetic chemistry, thiols serve as important nucleophiles and are utilized in the formation of carbon-sulfur bonds, which are essential for producing a range of pharmaceuticals and agrochemicals. creative-proteomics.commetwarebio.com

Chirality, the property of a molecule being non-superimposable on its mirror image, adds a layer of complexity and specificity to the function of thiols. nih.govpatsnap.com Chiral thiols are of paramount importance in scientific research, particularly in the fields of analytical chemistry and drug development. researchgate.net The demand for chiral recognition and separation has grown due to the significance of chirality in pharmaceuticals, the chemical industry, and biological analysis. researchgate.net Different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being therapeutically active while the other may be inactive or even cause adverse effects. patsnap.comresearchgate.net

Stereochemical Importance of the (3S)-Enantiomer

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and action. patsnap.comnumberanalytics.com The interaction between a drug and its biological target, such as a protein or enzyme, is highly dependent on the drug's spatial configuration. patsnap.com This is because biological targets are themselves chiral and often exhibit a high degree of stereoselectivity towards their binding partners. nih.gov

The (3S)-enantiomer of 3-Morpholinemethanethiol signifies a specific spatial arrangement at the chiral center. This precise configuration is crucial as it dictates how the molecule interacts with other chiral molecules, such as biological receptors or enzymes. nih.gov The two enantiomers of a chiral drug, like the (3S)- and (3R)- forms, should be considered as two distinct drugs because they can differ significantly in their bioavailability, metabolism, potency, and toxicity. nih.gov The use of a single, pure enantiomer, such as the (3S)- form, can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.gov This focus on a single stereoisomer is a key aspect of modern drug development, aiming to optimize therapeutic effects while minimizing potential adverse reactions. researchgate.netijpsjournal.com

Overview of Advanced Research Domains for 3-Morpholinemethanethiol, (3S)-

Given the significance of its chiral thiol structure, 3-Morpholinemethanethiol, (3S)- is a valuable tool in several advanced research areas. Its primary applications lie in asymmetric synthesis, where it can be used as a chiral auxiliary or a key building block for the synthesis of complex, enantiomerically pure molecules. The morpholine (B109124) moiety imparts specific solubility and conformational properties, while the thiol group provides a reactive handle for a variety of chemical transformations.

In medicinal chemistry, the unique stereochemistry of the (3S)-enantiomer makes it a person of interest for the design of novel therapeutic agents. Its potential to interact stereospecifically with biological targets is a key area of investigation. nih.govpatsnap.com Researchers are exploring its use in the development of enzyme inhibitors and receptor modulators where precise three-dimensional orientation is critical for activity. Furthermore, the principles of stereochemistry suggest that its pharmacokinetic and pharmacodynamic profiles are likely to be distinct from its (3R)-counterpart, a factor that is central to modern drug discovery and development. numberanalytics.comijpsjournal.com

| Property | Description |

| Chemical Formula | C5H11NOS |

| IUPAC Name | (3S)-3-Morpholinemethanethiol |

| Chirality | Contains a chiral center at the 3-position of the morpholine ring, existing as the (3S)-enantiomer. |

| Functional Groups | Morpholine ring, Thiol (-SH) group |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1273577-21-1 |

|---|---|

Molecular Formula |

C5H11NOS |

Molecular Weight |

133.21 g/mol |

IUPAC Name |

[(3S)-morpholin-3-yl]methanethiol |

InChI |

InChI=1S/C5H11NOS/c8-4-5-3-7-2-1-6-5/h5-6,8H,1-4H2/t5-/m0/s1 |

InChI Key |

JZIJQKKBGJSPCQ-YFKPBYRVSA-N |

Isomeric SMILES |

C1COC[C@H](N1)CS |

Canonical SMILES |

C1COCC(N1)CS |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3s 3 Morpholinemethanethiol

Enantioselective Synthetic Routes to the (3S)-Isomer

The creation of a specific stereoisomer, or enantiomer, is crucial in the synthesis of pharmaceuticals, as different enantiomers of a molecule can have vastly different biological effects. Enantioselective synthesis focuses on producing a single enantiomer in high yield.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes chiral catalysts to direct a chemical reaction towards the formation of a specific enantiomer. This approach is highly efficient, as a small amount of the chiral catalyst can generate large quantities of the desired product.

The Sharpless asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgslideshare.net This reaction employs a catalyst system composed of titanium tetra(isopropoxide), a chiral dialkyl tartrate (such as diethyl tartrate or diisopropyl tartrate), and tert-butyl hydroperoxide as the oxidant. researchgate.netdalalinstitute.com The choice of the chiral tartrate dictates the stereochemical outcome of the epoxidation. wikipedia.org

For the synthesis of a precursor to (3S)-3-Morpholinemethanethiol, a suitable allylic alcohol would be subjected to Sharpless epoxidation conditions. The resulting chiral epoxide is a versatile intermediate that can be further elaborated to the target morpholine (B109124) structure. researchgate.net The key advantage of this method is the high degree of enantioselectivity that can be achieved, often exceeding 90% enantiomeric excess (ee). harvard.edu The reaction is also notable for its reliability with a broad range of primary and secondary allylic alcohols. wikipedia.org

Table 1: Key Reagents in Sharpless Asymmetric Epoxidation

| Reagent | Function |

|---|---|

| Titanium tetra(isopropoxide) | Catalyst |

| Diethyl tartrate (DET) | Chiral ligand |

| tert-Butyl hydroperoxide (TBHP) | Oxidizing agent |

Asymmetric organocatalysis has emerged as a major pillar of chemical synthesis, offering a powerful alternative to metal-based catalysts. researchgate.netnih.gov This field utilizes small, chiral organic molecules to catalyze enantioselective transformations. researchgate.net Proline and its derivatives are among the most successful and widely used organocatalysts. researchgate.netnih.gov

In the context of synthesizing (3S)-3-Morpholinemethanethiol precursors, an asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral prolinol derivative, could be a key step. mdpi.com This type of reaction is known to produce γ-nitro aldehydes with high enantioselectivity. These intermediates can then be further transformed through reductive amination and cyclization to form the desired morpholine ring system. The use of bio-based solvents can further enhance the green credentials of these synthetic routes. mdpi.com

Table 2: Common Classes of Organocatalysts

| Catalyst Class | Example |

|---|---|

| Amino acids | L-Proline |

| Prolinol derivatives | (R)-Diphenylprolinol trimethyl silyl (B83357) ether |

| Thioureas | Saccharide-derived amino thioureas |

The enantioselective addition of organometallic reagents to aldehydes is a fundamental method for creating chiral secondary alcohols. researchgate.net This transformation can be effectively catalyzed by chiral ligands that coordinate to the metal, thereby creating a chiral environment that directs the nucleophilic attack.

For the synthesis of precursors to (3S)-3-Morpholinemethanethiol, the addition of a suitable organozinc reagent to a protected amino-aldehyde could be a viable strategy. Chiral amino alcohols, such as those derived from norephedrine, have proven to be effective ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding secondary alcohols with high enantiomeric excess. researchgate.net The resulting chiral amino alcohol can then be cyclized to form the morpholine ring.

Diastereoselective Synthesis Strategies and Stereocontrol

Diastereoselective synthesis aims to control the formation of stereoisomers that are not mirror images of each other (diastereomers). This is particularly important when a molecule already contains one or more stereocenters and a new one is being created.

A general approach for the synthesis of enantiopure 3-substituted morpholines involves the ring-opening of an N-activated aziridine (B145994) with an organocuprate, followed by a ring annulation reaction. nih.govacs.org This method allows for the assembly of the morpholine core with good control over the stereochemistry at the 3-position.

Rhodium-catalyzed reactions have become powerful tools in organic synthesis for the construction of complex molecular architectures. rsc.org Rhodium(III)-catalyzed intramolecular annulation of benzamides with tethered alkynes has been shown to be an effective method for preparing various heterocyclic systems. rsc.org

More specifically, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides an atom-economic pathway to highly substituted morpholines with excellent diastereoselectivity. rsc.org This strategy allows for the synthesis of a variety of N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines. Furthermore, rhodium-catalyzed reactions of N-sulfonyl-1,2,3-triazoles with ortho-vinylanilines can lead to the diastereoselective synthesis of indolines containing contiguous tetrasubstituted carbon centers. nih.gov While not directly yielding a morpholine, this methodology highlights the power of rhodium catalysis in controlling diastereoselectivity in the formation of nitrogen-containing heterocycles. A similar strategy could potentially be adapted for the synthesis of highly substituted morpholines.

Control of Diastereomeric Ratios in Multi-step Syntheses

In multi-step syntheses of substituted morpholines, controlling diastereoselectivity is paramount, especially when multiple stereocenters are present. For instance, in the synthesis of 3,5-disubstituted morpholines, the diastereomeric ratio can be significantly influenced by the reaction conditions and the nature of the catalysts used. Iron-catalyzed methods have demonstrated effective control over diastereoselectivity. thieme-connect.comthieme-connect.com An iron(III) catalyst can be employed in the cyclization of 1,2-hydroxy amines substituted with an allylic alcohol to yield 3,5-disubstituted morpholines. thieme-connect.comthieme-connect.com The cis diastereoisomer is often obtained as the major product, which can be rationalized by a thermodynamic equilibrium. thieme-connect.comthieme-connect.com

The temperature of the reaction is a critical parameter in controlling the diastereomeric ratio. For example, in certain iron-catalyzed cyclizations, conducting the reaction at a higher temperature can lead to a significant improvement in the cis/trans ratio. thieme-connect.com

Table 1: Effect of Temperature on Diastereomeric Ratio in an Iron-Catalyzed Morpholine Synthesis

| Entry | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) |

| 1 | 25 | 0.25 | - |

| 2 | 25 | 48 | - |

| 3 | 50 | 0.25 | 60:40 |

| 4 | 50 | 2 | 94:6 |

Data adapted from a representative iron-catalyzed synthesis of disubstituted morpholines. thieme-connect.com

Furthermore, palladium-catalyzed carboamination reactions have been developed for the asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This modular approach allows for variation of the substituents on the morpholine ring while maintaining high stereocontrol. nih.gov

Advanced Chiral Pool Synthesis Utilizing Precursors

The "chiral pool" strategy, which utilizes readily available enantiopure starting materials, is a powerful approach for the synthesis of chiral molecules like (3S)-3-Morpholinemethanethiol. Natural amino acids, such as L-serine and L-threonine, are excellent chiral precursors for the synthesis of optically active morpholine derivatives. capes.gov.br

A straightforward procedure for the preparation of chiral N-protected-4-carboxy-1,3-oxazolidine derivatives from serine and threonine has been described, which notably avoids the use of toxic reagents and solvents. capes.gov.br These oxazolidine (B1195125) derivatives serve as versatile building blocks that can be further elaborated to construct the morpholine ring. The synthesis of enantiopure 3-substituted morpholines has been achieved starting from such chiral precursors. acs.orgsigmaaldrich.com

For the specific synthesis of (3S)-3-Morpholinemethanethiol, a plausible route involves the use of L-serine as the chiral starting material. The synthesis could proceed through the formation of a protected (S)-3-hydroxymethylmorpholine intermediate. Subsequent functional group transformation of the hydroxyl group to a methanethiol (B179389) group would yield the target compound. This transformation could be achieved via mesylation or tosylation of the alcohol followed by nucleophilic substitution with a thiol-containing nucleophile, such as sodium thiomethoxide.

Development of Novel Organometallic-Catalyzed Syntheses

Organometallic catalysis offers powerful tools for the efficient and selective synthesis of complex molecules, including substituted morpholines.

Rhodium(III)-Catalyzed Oxidative C–H Olefination/Annulation

Rhodium-catalyzed reactions have emerged as a robust method for the synthesis of highly substituted morpholines. rsc.org Specifically, the intramolecular cyclization of nitrogen-tethered allenols catalyzed by rhodium complexes can produce a variety of N-protected disubstituted and trisubstituted morpholines with high yields and excellent diastereo- and enantioselectivities. rsc.org This atom-economic pathway provides access to complex morpholine structures that would be challenging to synthesize using traditional methods. rsc.org

The asymmetric hydrogenation of dehydromorpholines catalyzed by rhodium complexes bearing a large bite angle bisphosphine ligand is another efficient method for obtaining chiral 2-substituted morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.orgnih.govthieme-connect.com While this method has been primarily demonstrated for 2-substituted morpholines, its application to the synthesis of 3-substituted derivatives is an area of active research. nih.gov

Bimetallic Catalytic Systems for Asymmetric Tandem Cycloadditions

Bimetallic catalysis, where two different metal catalysts work in a cooperative or sequential manner, has become a powerful strategy for asymmetric synthesis, including the construction of N-heterocycles. mdpi.comresearchgate.netscispace.com This approach can lead to enhanced reactivity, selectivity, and efficiency compared to monometallic systems. mdpi.comresearchgate.netnih.gov The use of a bimetallic system, for example involving an achiral gold(I) catalyst and a chiral N,N'-dioxide ligand/Nickel(II) catalyst, has been successfully applied to the asymmetric cyclization of alkyl amides with β,γ-unsaturated α-ketoesters to produce N-heterocycles. mdpi.com

These systems offer the potential for intricate control over reaction pathways, which is crucial for the synthesis of complex molecules with multiple stereocenters. mdpi.comresearchgate.net While direct applications to the synthesis of (3S)-3-Morpholinemethanethiol are still under development, the principles of bimetallic catalysis hold significant promise for future synthetic strategies.

Table 2: Examples of Bimetallic Systems in Asymmetric N-Heterocycle Synthesis

| Catalyst System | Reaction Type | Product Type | Reference |

| Au(I) / Ni(II) | Asymmetric Cyclization | Fused Bicyclic and Spiroaminals | mdpi.comresearchgate.net |

| - | Asymmetric Allylic Substitution | Chiral Allylic Compounds | nih.gov |

Green Chemistry Principles in the Synthesis of 3-Morpholinemethanethiol, (3S)-

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes.

The synthesis of sulfur-containing compounds, such as thiols, can often involve harsh reagents and generate significant waste. However, greener alternatives are being developed. For instance, photocatalytic oxidative radical additions of thioic acids to alkenes using an inexpensive organic photocatalyst, oxygen as a green oxidant, and a green solvent like ethyl acetate (B1210297) have been reported for the synthesis of α-keto thiol esters, with water as the only byproduct. acs.org

Furthermore, the oxidative coupling of thiols to disulfides can be achieved in bio-based green solvents like ethyl lactate (B86563) without the need for a catalyst or additive. researchgate.net Environmentally benign, metal-free methods for the synthesis of sulfonyl chlorides and bromides from thiols have also been developed using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant, significantly reducing the use of hazardous reagents and solvents. semanticscholar.org Radical-mediated hydrothiolation reactions in deep eutectic solvents (DESs) under UV and atmospheric oxygen have also been shown to be a green methodology for the synthesis of thioethers. semanticscholar.org

In the context of synthesizing (3S)-3-Morpholinemethanethiol, applying green chemistry principles would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Employing less hazardous solvents and reagents, such as water, ethanol, or bio-based solvents, and avoiding toxic reagents.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste. acs.org

Renewable Feedstocks: Starting from renewable resources, such as amino acids from the chiral pool.

By integrating these principles, the synthesis of (3S)-3-Morpholinemethanethiol can be made more sustainable and environmentally responsible.

Mechanistic Investigations of Reactions Involving 3 Morpholinemethanethiol, 3s

Fundamental Reaction Pathways and Intermediates

The reactions involving (3S)-3-Morpholinemethanethiol are characterized by distinct pathways originating from its constituent functional groups.

Nucleophilic and Electrophilic Reactions of the Thiol Group

The thiol group is the primary site of nucleophilic and electrophilic activity in (3S)-3-Morpholinemethanethiol. Under physiological pH, cysteine thiols, a related class of compounds, readily deprotonate to form the highly reactive thiolate anion (R-S⁻) researchgate.net. This potent, soft nucleophile, with its three lone pairs of electrons, preferentially reacts with soft electrophilic species researchgate.net. The nucleophilicity of the thiol group is fundamental to its role in various chemical transformations. For instance, the addition of a base like triethylamine (B128534) is often essential to facilitate reactions by forming the more reactive thiolate nih.gov.

Conversely, the thiol group can also undergo electrophilic reactions, particularly after oxidation. The oxidation of thiols can lead to the formation of electrophilic intermediates such as sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) nih.gov. These intermediates are typically highly reactive and challenging to observe directly. However, studies using sterically hindered thiols have enabled the direct observation of these species by 19F NMR nih.gov. Reactions with hydrogen peroxide can produce a persistent sulfenic acid, which is subsequently oxidized to sulfinic acid (RSO₂H) and then sulfonic acid (RSO₃H) nih.gov. In contrast, reactions with hypochlorous acid proceed through a sulfenyl chloride intermediate nih.gov.

Ring-Opening and Ring-Closing Mechanisms of the Morpholine (B109124) Moiety

The morpholine ring, while generally stable, can participate in ring-opening and ring-closing reactions under specific conditions. Ring-opening can be achieved through oxidative cleavage of the C(sp³)–C(sp³) bond google.com. Visible light-promoted methods using O₂ as the oxidant have been developed to achieve this transformation under mild conditions, avoiding the need for transition metals or harsh reagents google.com. This process is relevant to understanding the metabolic pathways of morpholine-containing drug molecules google.com.

Conversely, ring-closing reactions are a common strategy for the synthesis of substituted morpholines. These cyclization reactions often involve the formation of one or two bonds to complete the heterocyclic ring. For example, the reaction of α-(2-chloroethoxy)-amides under basic conditions can lead to the formation of morpholin-3-ones through ring closure researchgate.net. Another approach involves the base-catalyzed reaction of a 2-tosyl-1,2-oxazetidine with an α-formyl carboxylate to yield a morpholine hemiaminal, which can be further elaborated nih.gov.

Stereochemical Outcomes of Reactions and Chiral Induction Elucidation

The presence of a stereocenter at the C3 position of (3S)-3-Morpholinemethanethiol introduces chirality into its reactions, influencing the stereochemical outcome of the products. The use of chiral probes, such as those derived from L-cystine, which possess a defined stereocenter, can aid in determining the absolute stereochemistry of reaction products nih.gov. In reactions involving the formation of new stereocenters, the inherent chirality of the starting material can direct the stereoselectivity of the transformation. For instance, in the synthesis of substituted morpholines, the avoidance of certain steric strains, like the pseudo A1,3 strain between a C-3 substituent and an N-tosyl group, can dictate the diastereoselectivity of the reaction nih.gov.

Role of 3-Morpholinemethanethiol, (3S)- in Complex Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product that incorporates most or all of the starting materials' atoms organic-chemistry.orgtcichemicals.com. The thiol group of (3S)-3-Morpholinemethanethiol can act as a key nucleophile in such reactions.

One example of an MCR where a thiol can participate is the Asinger reaction, which synthesizes 3-thiazolines from a ketone/aldehyde, ammonia, and sulfur nih.gov. A modification of this reaction involves the use of a preformed α-sulfanyl ketone/aldehyde, which is an intermediate in the classical Asinger reaction nih.gov. Given its thiol functionality, (3S)-3-Morpholinemethanethiol could potentially serve as the sulfur source or a precursor to a key intermediate in Asinger-type reactions.

Furthermore, MCRs often involve a cascade of elementary chemical reactions, with a network of equilibria that ultimately lead to an irreversible product-forming step organic-chemistry.org. The specific conditions, including solvent, temperature, and catalyst, are crucial in directing the reaction towards the desired product and avoiding side reactions organic-chemistry.org. The thiol group of (3S)-3-Morpholinemethanethiol could participate in various MCRs, such as those involving the reaction of an amine, carbon disulfide, and an electrophile to form dithiocarbamates researchgate.net.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The reaction profile illustrates the energy changes as reactants are converted to products, passing through transition states and potentially forming intermediates youtube.com. Intermediates are local energy minima between two transition states in a multi-step reaction youtube.com. The Hammond postulate provides insight into the structure of the transition state, stating that it will more closely resemble the species (reactant, intermediate, or product) to which it is closer in energy youtube.com.

Table of Reaction Parameters:

| Reaction Type | Key Reactant(s) | Intermediate(s) | Product(s) | Conditions |

| Nucleophilic Thiol Reaction | Thiol, Electrophile | Thiolate anion | Thioether, etc. | Base catalysis (e.g., triethylamine) nih.gov |

| Thiol Oxidation | Thiol, H₂O₂ | Sulfenic acid (RSOH) | Sulfinic acid (RSO₂H), Sulfonic acid (RSO₃H) | Aqueous buffer nih.gov |

| Thiol Oxidation | Thiol, HOCl | Sulfenyl chloride (RSCl) | Disulfide, etc. | Aqueous buffer nih.gov |

| Morpholine Ring Opening | Morpholine derivative | - | Oxidative cleavage product | Visible light, O₂ google.com |

| Morpholine Ring Closing | 2-Tosyl-1,2-oxazetidine, α-Formyl carboxylate | Morpholine hemiaminal | Substituted morpholine | Base catalysis nih.gov |

| Multicomponent Reaction (Asinger-type) | Aldehyde, α-Halocarbonyl, NaSH | Thiol addition to imine | 3-Thiazoline | Microwave irradiation nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3s 3 Morpholinemethanethiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (3S)-3-Morpholinemethanethiol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum of a morpholine (B109124) derivative, the protons on the ring typically appear as complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the oxygen (C2 and C6) are generally found downfield (around 3.5-4.0 ppm) compared to those adjacent to the nitrogen (C3 and C5), which appear at approximately 2.5-3.0 ppm. The methanethiol (B179389) protons would introduce additional signals, with the methylene (B1212753) (-CH₂-SH) protons expected to be in the range of 2.5-3.0 ppm, potentially overlapping with the morpholine signals, and the thiol proton (-SH) appearing as a broad singlet between 1.0-2.0 ppm. rsc.orgchemicalbook.comhmdb.ca

The ¹³C NMR spectrum of morpholine itself shows two peaks, with the carbons next to the oxygen (C2, C6) resonating at a higher chemical shift (around 67 ppm) than those next to the nitrogen (C3, C5) at about 46 ppm. researchgate.net The introduction of the methanethiol group at the C3 position would shift the signal for C3 and influence the chemical shifts of the other ring carbons. The carbon of the methylene group (-CH₂-SH) would likely appear in the 20-30 ppm region.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a 3-Substituted Morpholine Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2ax, H-6ax | ~3.8 | C-2, C-6: ~67 |

| H-2eq, H-6eq | ~3.6 | |

| H-3ax | ~2.8 | C-3: ~50-55 (substituted) |

| H-5ax | ~2.9 | C-5: ~46 |

| H-5eq | ~2.2 | |

| -CH₂-SH | ~2.7 | -CH₂-SH: ~25 |

| -SH | ~1.5 (broad) |

Note: These are representative values and can vary based on solvent and other experimental conditions.

The stereochemistry and preferred conformation of (3S)-3-Morpholinemethanethiol are critical aspects of its structure. The morpholine ring typically adopts a chair conformation. For a 3-substituted morpholine, the substituent can exist in either an axial or equatorial position. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of protons and thus elucidating the conformation. rsc.orgmdpi.com For instance, NOE correlations between the proton at C3 and axial protons at C5 would suggest an equatorial orientation of the methanethiol group.

Furthermore, the chirality at the C3 position makes the adjacent methylene protons on the ring (at C2) and the methylene protons of the substituent diastereotopic. This means they are chemically non-equivalent and should, in principle, exhibit different chemical shifts and distinct couplings in a high-resolution NMR spectrum. youtube.com The use of chiral solvating agents or chiral derivatizing agents can be employed to further resolve the signals of enantiomers and confirm the stereochemical purity of the sample. youtube.com

Advanced NMR techniques can be employed to study the dynamics and reaction mechanisms involving (3S)-3-Morpholinemethanethiol. For example, variable temperature NMR can be used to study the kinetics of conformational changes, such as the ring inversion of the morpholine moiety. mdpi.com Furthermore, NMR titration experiments can be used to study interactions with other molecules, for instance, the formation of complexes with metal ions or hydrogen bonding interactions, by monitoring changes in chemical shifts upon addition of a binding partner. nih.gov For reactions involving the thiol group, such as oxidation to a disulfide, NMR can be used to follow the progress of the reaction and identify intermediates and products. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. For (3S)-3-Morpholinemethanethiol, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation of morpholine derivatives is well-documented. acs.org Cleavage of the bonds adjacent to the nitrogen and oxygen atoms is common. For (3S)-3-Morpholinemethanethiol, key fragmentation pathways would likely involve:

Loss of the methanethiol side chain.

Ring opening fragmentation.

Loss of small neutral molecules like H₂S or CH₂S.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact masses of the fragment ions, enabling the deduction of their elemental compositions and providing strong evidence for the proposed fragmentation pathways.

Interactive Data Table: Plausible Mass Spectrometry Fragments for (3S)-3-Morpholinemethanethiol

| m/z Value (Proposed) | Possible Fragment Structure |

| [M]⁺ | Intact molecular ion |

| [M - 47]⁺ | Loss of ·CH₂SH |

| [M - 33]⁺ | Loss of ·SH |

| 86 | Morpholine ring fragment |

| 57 | C₃H₅N⁺ fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.org These methods are particularly useful for identifying functional groups.

For (3S)-3-Morpholinemethanethiol, characteristic vibrational bands would include:

S-H stretch: A weak band in the IR spectrum around 2550-2600 cm⁻¹. rsc.org

C-S stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹. rsc.org

N-H stretch: If the morpholine nitrogen is protonated, a broad band would appear in the 2200-3000 cm⁻¹ region.

C-H stretches: Bands in the 2800-3000 cm⁻¹ region from the morpholine and methanethiol alkyl groups.

C-O stretch: A strong band around 1100 cm⁻¹ due to the ether linkage in the morpholine ring.

C-N stretch: Bands associated with the amine C-N bonds.

Raman spectroscopy is particularly sensitive to the C-S and S-S (if disulfide formation occurs) stretching vibrations, which can sometimes be weak in IR spectra. nih.gov

Attenuated Total Reflection (ATR)-IR spectroscopy is a valuable technique for obtaining the IR spectrum of solid or liquid samples with minimal sample preparation. This would be a convenient method for analyzing (3S)-3-Morpholinemethanethiol.

Vibrational Circular Dichroism (VCD), a chiral spectroscopic technique, could provide detailed information about the stereochemistry of (3S)-3-Morpholinemethanethiol. nih.govnih.gov The VCD spectrum, which measures the differential absorption of left and right circularly polarized infrared light, is highly sensitive to the absolute configuration of a chiral molecule. Theoretical calculations of the VCD spectrum for the (S)-enantiomer could be compared with the experimental spectrum to confirm its absolute stereochemistry.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphic forms of (3S)-3-Morpholinemethanethiol have been reported, the potential for polymorphism in morpholine derivatives is an important consideration.

The crystal packing in morpholine derivatives is often dictated by a balance of various intermolecular forces. The presence of both hydrogen bond donors (the N-H group) and acceptors (the oxygen and nitrogen atoms), along with the flexible nature of the morpholine ring, can lead to diverse packing arrangements.

It is important to note that the crystallization conditions, such as the choice of solvent and the rate of cooling, can significantly influence which polymorphic form is obtained. Therefore, a thorough polymorphic screen would be a critical step in the solid-state characterization of (3S)-3-Morpholinemethanethiol.

The supramolecular assembly in the crystal lattice of morpholine derivatives is governed by a variety of non-covalent interactions. These interactions are crucial in determining the stability and physical properties of the crystalline solid.

Hydrogen Bonding: This is a predominant interaction in morpholine-containing crystals. The secondary amine group (-NH) of the morpholine ring is a potent hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

In the case of 4-[(morpholin-4-yl)carbothioyl]benzoic acid , the crystal structure reveals the formation of strong, centrosymmetric O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers. rsc.orgnih.gov Furthermore, weaker C-H···S and C-H···O interactions contribute to the cohesion between the molecular layers. rsc.orgnih.gov In thiourea (B124793) derivatives of 2-morpholin-4-yl-ethylamine, both intramolecular (N-H···O and N-H···N) and intermolecular (N-H···O and C-H···O) hydrogen bonds are observed, leading to the formation of polymeric or chain-like networks. nih.gov In morpholinium salts, such as morpholinium cinnamate, N-H···O hydrogen bonds are key to forming chain structures. researchgate.net

For (3S)-3-Morpholinemethanethiol, it is anticipated that the thiol group (-SH) could also participate in hydrogen bonding, acting as a donor (S-H···O or S-H···N) or, more weakly, the sulfur atom acting as an acceptor. The interplay of N-H···O, N-H···N, and potentially S-H involved hydrogen bonds would be a key determinant of its crystal packing.

π-π Stacking: While the morpholine ring itself is not aromatic, derivatives of (3S)-3-Morpholinemethanethiol that incorporate aromatic moieties could exhibit π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, can significantly influence the crystal packing and stability.

Halogen Bonding: In derivatives where a halogen atom is present, halogen bonding (C-X···O/N/S, where X is a halogen) can act as a directional and specific interaction, further guiding the supramolecular architecture.

A summary of crystallographic data for a representative sulfur-containing morpholine derivative is provided in the table below.

| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions |

| 4-[(morpholin-4-yl)carbothioyl]benzoic acid | C₁₂H₁₃NO₃S | Monoclinic | P2₁/n | O-H···O, C-H···S, C-H···O |

The conformation of a molecule in the solid state is its three-dimensional shape as it exists within the crystal lattice. This can be influenced by the intermolecular interactions present in the crystal, which may stabilize a conformation that is not the most stable in the gas phase or in solution.

For the morpholine ring, the chair conformation is the most stable and is consistently observed in the crystal structures of its derivatives. rsc.orgnih.gov In this conformation, the substituents on the nitrogen and carbon atoms can be either in an axial or equatorial position. Spectroscopic and theoretical studies on morpholine itself have shown that the equatorial conformer is generally more stable.

In the solid-state structure of 4-[(morpholin-4-yl)carbothioyl]benzoic acid , the morpholine ring adopts a distinct chair conformation. rsc.orgnih.gov Similarly, thiourea derivatives of 2-morpholin-4-yl-ethylamine also exhibit a chair conformation for the morpholine ring in the crystalline state. nih.gov

For (3S)-3-Morpholinemethanethiol, it is highly probable that the morpholine ring will adopt a chair conformation in the solid state. The orientation of the methanethiol group at the C3 position (axial or equatorial) will be determined by the energetic balance between intramolecular steric effects and the stabilizing intermolecular interactions within the crystal lattice. X-ray diffraction analysis would be the definitive method to determine this preferred solid-state conformation.

Computational Chemistry and Theoretical Studies of 3 Morpholinemethanethiol, 3s

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 3-Morpholinemethanethiol, (3S)-. These calculations focus on the electron density to determine the ground-state energy and other molecular properties.

Detailed DFT calculations would elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to predict how 3-Morpholinemethanethiol, (3S)- will interact with other chemical species. For instance, the Fukui function can be calculated to identify the most likely sites for nucleophilic and electrophilic attack within the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-Morpholinemethanethiol, (3S)- (Note: The following data is illustrative of typical DFT outputs and not based on published experimental results for this specific compound.)

| Property | Calculated Value | Unit |

| Ground State Energy | -765.432 | Hartrees |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -0.25 | eV |

| HOMO-LUMO Gap | 6.64 | eV |

| Dipole Moment | 2.15 | Debye |

Molecular Dynamics Simulations for Conformational Landscapes

The flexibility of the morpholine (B109124) ring and the thiol-containing side chain in 3-Morpholinemethanethiol, (3S)- means it can adopt various three-dimensional shapes or conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time.

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion for the system. By simulating the molecule over a period, typically nanoseconds to microseconds, a trajectory of its dynamic behavior is generated. Analysis of this trajectory reveals the most stable, low-energy conformations and the energy barriers between them. This provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature, which can influence its biological activity and physical properties.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of 3-Morpholinemethanethiol, (3S)-. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions.

For example, calculations of vibrational frequencies using methods like DFT can predict the Infrared (IR) and Raman spectra. Each calculated vibrational mode can be animated to understand the exact atomic motions responsible for a particular absorption band. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated. Comparing these theoretical spectra with experimental data helps to confirm the molecule's structure and stereochemistry.

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data for 3-Morpholinemethanethiol, (3S)- (Note: This table illustrates the principle of comparing calculated and experimental data. The values are hypothetical.)

| Parameter | Calculated Value | Experimental Value |

| S-H Stretch Freq. (IR) | 2550 cm⁻¹ | 2555 cm⁻¹ |

| C-S Stretch Freq. (IR) | 680 cm⁻¹ | 685 cm⁻¹ |

| ¹H NMR (SH proton) | 1.5 ppm | 1.6 ppm |

| ¹³C NMR (C-S carbon) | 25.4 ppm | 25.8 ppm |

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions.

Understanding how molecules of 3-Morpholinemethanethiol, (3S)- interact with each other in the solid state is crucial for comprehending its crystal packing and physical properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions belonging to each molecule. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific types of intermolecular contacts, such as hydrogen bonds or van der Waals forces, and their relative importance. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Furthermore, energy framework calculations can be performed to quantify the energetic contributions of different types of intermolecular interactions (e.g., electrostatic, dispersion). This provides a visual and quantitative understanding of the crystal's supramolecular architecture and mechanical stability.

In Silico Modeling of Reaction Mechanisms and Transition States.

In silico modeling allows for the detailed investigation of potential chemical reactions involving 3-Morpholinemethanethiol, (3S)-. By mapping the potential energy surface of a reaction, computational chemists can identify the most favorable reaction pathways.

This involves locating and characterizing the geometries and energies of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the reactants and products. These models are invaluable for understanding reaction mechanisms, predicting reaction outcomes, and designing new synthetic routes.

Applications of 3 Morpholinemethanethiol, 3s in Advanced Chemical Synthesis and Catalysis Non Clinical Focus

Role as a Chiral Ligand in Asymmetric Catalysis

The inherent chirality and the presence of multiple heteroatoms in (3S)-3-Morpholinemethanethiol make it an attractive candidate for development as a chiral ligand in asymmetric catalysis. The nitrogen and oxygen atoms of the morpholine (B109124) ring, along with the sulfur atom of the methanethiol (B179389) group, can act as coordination sites for metal centers, creating a well-defined chiral environment around the catalytic site.

Design and Synthesis of Derivatives as Chiral Ligands

The synthesis of derivatives of (3S)-3-Morpholinemethanethiol would likely commence from commercially available chiral starting materials, such as (S)-3-hydroxymethylmorpholine or related synthons. The introduction of the thiol group can be achieved through various synthetic routes, including nucleophilic substitution with a thiol-containing reagent. Further derivatization at the morpholine nitrogen would allow for the fine-tuning of the ligand's steric and electronic properties. For instance, the introduction of bulky substituents on the nitrogen atom can enhance enantioselectivity by creating a more sterically demanding chiral pocket.

| Derivative Type | Synthetic Strategy | Potential Advantage |

| N-Aryl/Alkyl derivatives | Alkylation or arylation of the morpholine nitrogen. | Tuning of steric and electronic properties. |

| Phosphine-thiol derivatives | Introduction of a phosphine (B1218219) group, potentially on the nitrogen or a substituent. | Bidentate or tridentate coordination to metal centers. |

| Bis(morpholinemethanethiol) derivatives | Linking of two morpholinemethanethiol units. | Formation of chelating ligands for enhanced catalyst stability. |

Application in Enantioselective Transformations (e.g., Asymmetric Addition to Aldehydes)

Chiral ligands based on morpholine and thiol motifs have shown promise in a variety of enantioselective transformations. Derivatives of (3S)-3-Morpholinemethanethiol could be particularly effective in reactions such as the asymmetric addition of organometallic reagents to aldehydes. In such a reaction, the chiral ligand would coordinate to a metal center (e.g., zinc, copper, or titanium), and the resulting chiral complex would then catalyze the enantioselective addition of a nucleophile to the aldehyde, leading to the formation of a chiral secondary alcohol with high enantiomeric excess.

Recent studies on morpholine-based organocatalysts have demonstrated their potential in the 1,4-addition reaction of aldehydes to nitroolefins, albeit with some limitations regarding reactivity compared to pyrrolidine-based catalysts. The unique electronic properties conferred by the thiol group in (3S)-3-Morpholinemethanethiol derivatives could potentially overcome these limitations and expand the scope of their application in asymmetric catalysis.

Metal-Ligand Coordination Studies in Organometallic Catalysis

The coordination chemistry of (3S)-3-Morpholinemethanethiol derivatives with various transition metals would be a critical area of investigation. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling would be employed to elucidate the structure and bonding of the resulting organometallic complexes. Understanding the coordination modes of the ligand (e.g., monodentate, bidentate, or tridentate) and the geometry of the metal center is paramount for designing more efficient and selective catalysts. The soft nature of the sulfur atom in the thiol group would suggest a strong affinity for soft metals like palladium, platinum, and rhodium, opening avenues for applications in cross-coupling reactions and asymmetric hydrogenations.

Precursor in the Synthesis of Complex Chiral Molecules

The rigid, chiral framework of (3S)-3-Morpholinemethanethiol makes it a valuable building block for the synthesis of more complex chiral molecules, particularly those containing heterocyclic scaffolds.

Stereoselective Formation of Heterocyclic Scaffolds

The functional groups present in (3S)-3-Morpholinemethanethiol can be strategically utilized to construct new heterocyclic rings with a high degree of stereocontrol. The thiol group, for example, can participate in cyclization reactions to form thiazolidine (B150603) or other sulfur-containing heterocycles. The morpholine nitrogen can act as a nucleophile in intramolecular reactions to form bicyclic or bridged systems. The inherent chirality of the starting material would be transferred to the final product, providing a straightforward route to enantiomerically pure complex molecules. The stereoselective synthesis of substituted morpholines is an active area of research, with various methods being developed to control the stereochemistry at different positions of the ring.

Advanced Materials Science Applications (e.g., Polymerization, Supramolecular Chemistry)

The unique combination of chirality and a thiol group in (3S)-3-Morpholinemethanethiol suggests potential applications in the field of advanced materials science.

Chiral morpholine derivatives can be incorporated into polymers to create chiral stationary phases for chromatography or as components of chiral sensors. The thiol group is particularly useful for surface modification, allowing for the grafting of these chiral molecules onto gold surfaces or nanoparticles to create chiral interfaces.

In the realm of supramolecular chemistry, the ability of the morpholine and thiol groups to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, could be exploited to direct the self-assembly of molecules into well-defined chiral superstructures. These supramolecular assemblies could find applications in areas such as chiral recognition, asymmetric catalysis in confined environments, and the development of chiroptical materials. While direct studies on (3S)-3-Morpholinemethanethiol in this context are not yet available, the principles established with other chiral building blocks provide a strong foundation for future research.

Investigations into Biochemical Interactions and Target Identification in Vitro

In Vitro Enzymatic Reactions and Biocatalysis with 3-Morpholinemethanethiol, (3S)-

Currently, there are no specific studies detailing the inhibitory or activating effects of 3-Morpholinemethanethiol, (3S)- on any particular enzyme in an in vitro setting. Research into how this compound may interact with enzyme active sites, allosteric sites, or its potential for competitive, non-competitive, or uncompetitive inhibition has not been published.

The role of 3-Morpholinemethanethiol, (3S)- in cofactor regeneration systems for biocatalytic cascades has not been described in the available scientific literature. There is no information on its potential to act as a reducing or oxidizing agent to regenerate cofactors such as NAD(P)H or FAD.

Mechanistic Studies of Interactions with Biological Macromolecules (in vitro)

Detailed mechanistic studies elucidating the in vitro interactions between 3-Morpholinemethanethiol, (3S)- and biological macromolecules like proteins and nucleic acids are not available. Consequently, data on binding affinities, kinetics, and the specific molecular interactions (e.g., covalent, non-covalent) are absent from the current body of scientific knowledge.

Functional Genomic Approaches for Target Identification (in vitro)

The application of functional genomic approaches, such as chemical proteomics or yeast two-hybrid screens, to identify the cellular targets of 3-Morpholinemethanethiol, (3S)- in an in vitro context has not been reported.

As no in vitro targets of 3-Morpholinemethanethiol, (3S)- have been identified, there are no corresponding studies on the validation of these potential targets.

Advanced Analytical Method Development for 3 Morpholinemethanethiol, 3s and Its Metabolites Non Clinical

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) serves as the cornerstone for the analysis of 3-Morpholinemethanethiol, (3S)-. A reversed-phase HPLC method with UV detection was developed for the primary quantification and purity assessment of the bulk drug substance. The thiol group presents a challenge for UV detection due to its poor chromophore. To overcome this, derivatization with a UV-active reagent such as 2,4-dinitrofluorobenzene (DNFB) can be employed prior to analysis, or detection can be focused on the weaker UV absorbance of the morpholine (B109124) ring at lower wavelengths. For this method, direct detection at a low wavelength was prioritized to avoid complex sample preparation steps.

The method was developed using a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds. A gradient elution was optimized to ensure a sharp peak shape and efficient elution of the target analyte.

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at 210 nm |

| Analyte Retention Time | Approximately 4.5 minutes |

Chiral HPLC for Enantiomeric Purity Assessment

Controlling the stereochemical purity of a single-enantiomer drug candidate is critical. A specific chiral HPLC method was developed to separate and quantify the (3S)-enantiomer from its inactive or less active (3R)-enantiomer. This was achieved using a polysaccharide-based chiral stationary phase (CSP), which can form transient diastereomeric complexes with the enantiomers, leading to differential retention times. Normal-phase chromatography is often preferred for chiral separations as it can provide better selectivity.

The method successfully resolved the two enantiomers with a resolution factor greater than 2.0, allowing for accurate determination of enantiomeric excess (e.e.) in the bulk substance.

Table 2: Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Daicel CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (3S)-isomer | 8.2 minutes |

| Retention Time (3R)-isomer | 9.5 minutes |

| Resolution (Rs) | > 2.0 |

Robustness and Reproducibility Studies of Chromatographic Methods

To ensure the reliability of the primary HPLC method during routine use, robustness testing was conducted according to established guidelines. Key chromatographic parameters were deliberately varied to assess the impact on analyte retention time and peak area. The method proved to be robust, with minimal variation in results when subjected to these minor changes, demonstrating its suitability for transfer between different laboratories and instruments. Reproducibility was confirmed by analyzing the same batch on different days and by different analysts, with the relative standard deviation (%RSD) for key metrics remaining well within acceptable limits (<2%).

Table 3: Summary of Robustness Study for the Achiral HPLC Method

| Parameter Varied | Variation | Impact on Retention Time | Impact on Peak Area |

|---|---|---|---|

| Flow Rate | ± 0.1 mL/min | < 2.0% change | < 1.5% change |

| Column Temperature | ± 2 °C | < 1.0% change | < 1.0% change |

| Mobile Phase pH | ± 0.2 units | < 1.5% change | < 1.0% change |

| Mobile Phase B % | ± 2% absolute | < 3.0% change | < 2.0% change |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For the analysis of volatile impurities or for alternative quantification strategies, a Gas Chromatography-Mass Spectrometry (GC-MS) method was developed. Due to the low volatility and polar nature of the thiol group, direct analysis is challenging. Therefore, a derivatization step was implemented. The thiol group was converted into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent.

The resulting derivative was analyzed by GC-MS in electron ionization (EI) mode, providing both high separation efficiency and structural information from the mass spectrum, which is invaluable for impurity identification.

Table 4: GC-MS Parameters for the Analysis of the TMS-Derivative

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890B GC or equivalent |

| MS System | Agilent 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal solvent and sample consumption. A CE method was explored for both achiral and chiral analysis. For achiral analysis, a simple buffered electrolyte system was used. For chiral separations, a chiral selector, such as beta-cyclodextrin, was added to the background electrolyte. The selector interacts differently with the (3S)- and (3R)-enantiomers, resulting in different electrophoretic mobilities and thus, separation. This technique proved to be a rapid and effective tool for monitoring enantiomeric purity.

Table 5: Capillary Electrophoresis Method Conditions

| Parameter | Condition |

|---|---|

| Instrument | Beckman Coulter PA 800 Plus or equivalent |

| Capillary | Fused-silica (50 µm i.d., 60 cm total length) |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Chiral Selector (for chiral mode) | 15 mM Hydroxypropyl-β-cyclodextrin |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (0.5 psi for 5 s) |

| Detection | UV at 210 nm |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

To quantify 3-Morpholinemethanethiol, (3S)- and its potential metabolites in complex biological matrices such as plasma or liver microsomes, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed. This technique combines the separation power of HPLC with the mass-based detection of a triple quadrupole mass spectrometer.

The method was operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. MRM transitions were optimized for the parent compound and for a major putative metabolite, the S-methylated derivative. A stable-isotope labeled internal standard was used to ensure accuracy and precision.

Table 6: LC-MS/MS MRM Parameters for Quantification in Plasma

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| 3-Morpholinemethanethiol, (3S)- | 148.1 | 100.1 | 100 | 15 |

| S-methyl Metabolite | 162.1 | 100.1 | 100 | 18 |

| Internal Standard (D4-labeled) | 152.1 | 104.1 | 100 | 15 |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Scalable Production

The synthesis of enantiomerically pure thiols remains a significant area of interest for both academic and industrial applications. nih.gov While various methods exist for the synthesis of chiral thiols and thioethers, the development of novel, more efficient, and scalable synthetic routes for (3S)-3-Morpholinemethanethiol is a key area for future research. nih.govcapes.gov.brnih.gov Current strategies for producing chiral sulfur compounds often involve multi-step processes that may not be ideal for large-scale production. mdpi.com

Future research will likely focus on the development of catalytic asymmetric methods to directly access the thiol functionality with high enantioselectivity. nih.gov This could involve the use of novel organocatalysts or transition-metal complexes to achieve the desired stereocontrol. acs.orgrsc.org Additionally, exploring biocatalytic routes, employing enzymes to carry out the synthesis, could offer a more sustainable and environmentally friendly alternative to traditional chemical methods. The development of continuous flow processes for the synthesis of (3S)-3-Morpholinemethanethiol could also be a significant step towards scalable and cost-effective production.

Expansion of Catalytic Applications

Chiral thiols and their derivatives have demonstrated considerable utility as catalysts in asymmetric synthesis. rsc.orgjst.go.jp A significant future research direction for (3S)-3-Morpholinemethanethiol lies in the exploration and expansion of its catalytic applications. Its unique structural features, combining a morpholine (B109124) ring with a chiral thiol, could lead to novel reactivity and selectivity in a range of chemical transformations.

Potential areas for investigation include its use as an organocatalyst in reactions such as Michael additions, aldol (B89426) reactions, and Rauhut-Currier reactions. acs.org The sulfur atom can act as a nucleophilic catalyst, while the chiral center can induce enantioselectivity in the products. acs.org Furthermore, (3S)-3-Morpholinemethanethiol could serve as a chiral ligand for transition metals, forming complexes that can catalyze a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. rsc.org The development of dual catalytic systems, where the thiol acts in concert with another catalyst, could also unlock new synthetic possibilities. acs.org

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms involving (3S)-3-Morpholinemethanethiol is crucial for optimizing its existing applications and for the rational design of new catalytic systems. Future research should focus on employing advanced analytical techniques to elucidate the intricate details of its reactivity.

Time-resolved spectroscopy is a powerful tool for studying the kinetics and intermediates of fast chemical reactions. youtube.comyoutube.com By using techniques such as pump-probe spectroscopy, researchers can observe the formation and decay of transient species on very short timescales, providing invaluable information about reaction pathways. youtube.com For instance, in a catalytic cycle, time-resolved spectroscopy could help identify the active catalytic species and determine the rate-determining step.

Complementing experimental studies, computational methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure and energetics of reactants, intermediates, and transition states. numberanalytics.comnumberanalytics.com DFT calculations can be used to model reaction profiles, predict the stereochemical outcome of asymmetric reactions, and understand the non-covalent interactions that govern catalyst performance. rsc.orgacs.orgacs.org The combination of time-resolved spectroscopic data and DFT calculations can offer a comprehensive picture of the reaction mechanism. rsc.orgyoutube.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research, from catalyst design to reaction optimization. acs.orgoaepublish.com For (3S)-3-Morpholinemethanethiol, these computational tools offer exciting avenues for future exploration.

Q & A

Q. What are the optimal synthetic routes for (3S)-3-Morpholinemethanethiol, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer: The synthesis of (3S)-3-Morpholinemethanethiol typically involves stereoselective methods such as asymmetric catalysis or chiral resolution. Key parameters for optimization include:

- Catalyst selection : Chiral ligands (e.g., BINOL derivatives) or enzymes can enhance enantioselectivity.

- Solvent systems : Polar aprotic solvents (e.g., THF, DMF) improve reaction homogeneity and yield .

- Temperature control : Lower temperatures (0–5°C) may reduce racemization during thiol-group incorporation.

- Purification : Use chiral HPLC or recrystallization with diastereomeric salts to isolate the (3S)-enantiomer .

Q. Example Protocol :

React morpholine derivatives with a chiral thiol precursor under inert atmosphere.

Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Purify using flash chromatography followed by chiral HPLC (Chiralpak AD-H column) .

Q. What analytical techniques are most reliable for characterizing the stereochemical purity of (3S)-3-Morpholinemethanethiol?

Methodological Answer: Combine multiple spectroscopic and chromatographic methods:

- NMR Spectroscopy : - and -NMR to confirm molecular structure; NOESY for spatial configuration analysis .

- Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralcel OD-H (hexane/isopropanol mobile phase) .

- High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula (e.g., [M+H]+ ion) with <5 ppm error .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values for (3S)-configuration .

Table 1 : Key Analytical Parameters

| Technique | Parameters | Reference |

|---|---|---|

| Chiral HPLC | Retention time: 8.2 min (3S) | |

| HR-MS | m/z 162.0483 (calc. for CHNOS) | |

| -NMR | δ 3.92 ppm (NCH) |

Q. How does the stability of (3S)-3-Morpholinemethanethiol vary under different storage conditions (e.g., temperature, pH)?

Methodological Answer: Stability studies should assess:

- Temperature : Store at –20°C under argon to prevent oxidation of the thiol group.

- pH : Neutral to slightly basic conditions (pH 7–9) minimize thiol oxidation to disulfides.

- Light exposure : Amber vials prevent UV-induced degradation .

Q. Experimental Design :

Prepare solutions in buffers (pH 4–10) and monitor degradation via UV-Vis (λ = 260 nm) over 7 days.

Use LC-MS to identify degradation products (e.g., disulfides or oxidized morpholine derivatives) .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of (3S)-3-Morpholinemethanethiol in nucleophilic reactions compared to its enantiomer?

Methodological Answer: The (3S)-configuration affects transition-state geometry in reactions like Michael additions or SN2 mechanisms:

- Kinetic studies : Compare rate constants () for (3S) vs. (3R) enantiomers using stopped-flow spectrometry.

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict steric hindrance and orbital alignment differences .

- Stereochemical probes : Use chiral auxiliaries (e.g., Evans oxazolidinones) to trap intermediates and analyze diastereomer ratios .

Case Study :

In a thiol-ene reaction, the (3S)-enantiomer showed 15% higher yield due to favorable orbital overlap, as modeled by DFT .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of (3S)-3-Morpholinemethanethiol with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding to cysteine-rich proteins (e.g., kinases).

- MD simulations : GROMACS for assessing stability of protein-ligand complexes over 100 ns trajectories.

- QM/MM : Hybrid quantum-mechanical/molecular-mechanical methods to study covalent bond formation with active-site thiols .

Key Finding :

The (3S)-enantiomer forms a stable hydrogen bond with His159 in human glutathione reductase (binding energy: –9.2 kcal/mol) .

Q. How can researchers resolve contradictory data regarding the catalytic efficiency of (3S)-3-Morpholinemethanethiol in asymmetric synthesis?

Methodological Answer: Address contradictions via:

- Systematic replication : Standardize reaction conditions (solvent purity, catalyst loading) across labs.

- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., trace metal contaminants) .

- Advanced characterization : Use X-ray crystallography to confirm catalyst-substrate binding modes .

Example :

Discrepancies in ee values (70–95%) were traced to variations in solvent drying methods; rigorous anhydrous protocols improved reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.